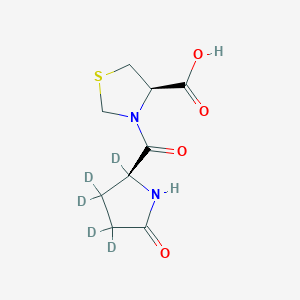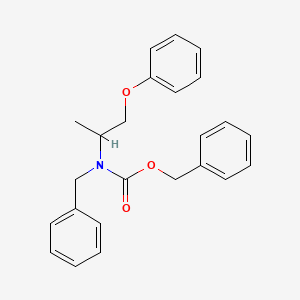
Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate is an organic compound that serves as an intermediate in the synthesis of various pharmacologically active agents. It is particularly noted for its role in the production of (S)-Phenoxybenzamine Hydrochloride, an irreversible α-antagonist used in the treatment of hypertension .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with benzylamine in the presence of a base. This reaction proceeds through the formation of a carbamate intermediate, which is then further reacted with 1-phenoxypropan-2-yl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve the use of catalysts to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Integral in the development of antihypertensive drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as α-adrenergic receptors. By binding to these receptors, it inhibits their activity, leading to a decrease in blood pressure. The compound’s effects are mediated through the modulation of intracellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: An ester of carbamic acid and benzyl alcohol, used as a protected form of ammonia in organic synthesis.
Phenoxybenzamine: An α-antagonist used in the treatment of hypertension, similar in its pharmacological effects.
Uniqueness
Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate is unique due to its specific structural features that confer distinct pharmacological properties. Its ability to act as an intermediate in the synthesis of (S)-Phenoxybenzamine Hydrochloride highlights its importance in medicinal chemistry .
Propiedades
Fórmula molecular |
C24H25NO3 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
benzyl N-benzyl-N-(1-phenoxypropan-2-yl)carbamate |
InChI |
InChI=1S/C24H25NO3/c1-20(18-27-23-15-9-4-10-16-23)25(17-21-11-5-2-6-12-21)24(26)28-19-22-13-7-3-8-14-22/h2-16,20H,17-19H2,1H3 |
Clave InChI |
GPUPSPSCHYACEV-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC=CC=C1)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


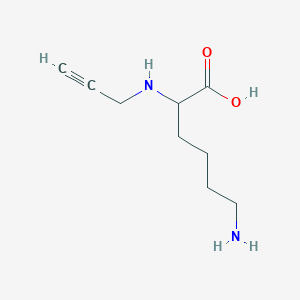
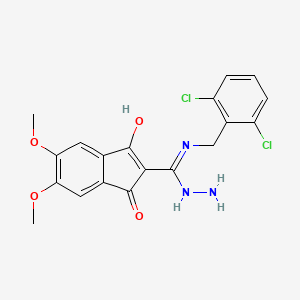
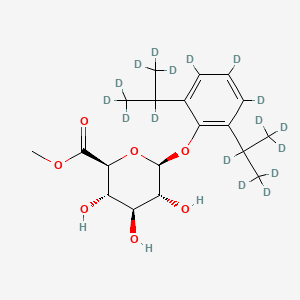
![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)
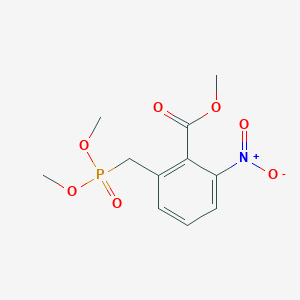
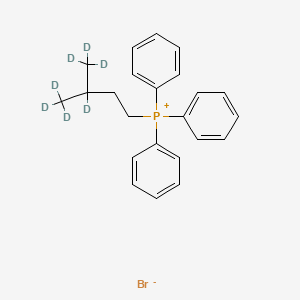


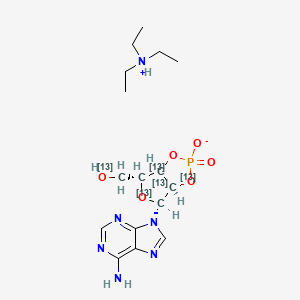

![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)

![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
